molecular formula C14H23N3 B13338777 1-Isopropyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

1-Isopropyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B13338777
M. Wt: 233.35 g/mol
InChI Key: AOMFFMDEJOHVBX-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a cyclopentane ring and substituted with an isopropyl group and a piperidine ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-Isopropyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable hydrazine derivative with a cyclopentanone derivative can lead to the formation of the pyrazole ring. The piperidine ring can be introduced through subsequent substitution reactions. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Isopropyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Isopropyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-Isopropyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

    Piperidine derivatives: These compounds contain the piperidine ring and are known for their pharmacological properties.

    Cyclopentane derivatives: These compounds include the cyclopentane ring and are used in various chemical and biological applications.

The uniqueness of this compound lies in its fused ring structure and the presence of both isopropyl and piperidine substituents, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

3-piperidin-3-yl-1-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C14H23N3/c1-10(2)17-13-7-3-6-12(13)14(16-17)11-5-4-8-15-9-11/h10-11,15H,3-9H2,1-2H3

InChI Key

AOMFFMDEJOHVBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCC2)C(=N1)C3CCCNC3

Origin of Product

United States

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